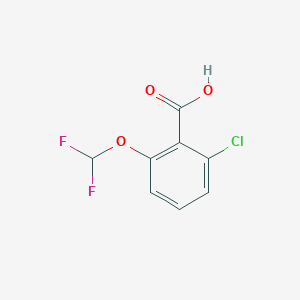

Benzoic acid, 2-chloro-6-(difluoromethoxy)-

Vue d'ensemble

Description

Benzoic acid, 2-chloro-6-(difluoromethoxy)- is a chemical compound with the molecular formula C8H5ClF2O3 and a molecular weight of 222.58 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and difluoromethoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Méthodes De Préparation

The synthesis of benzoic acid, 2-chloro-6-(difluoromethoxy)- can be achieved through several methods. One common synthetic route involves the reaction of 2-chloro-6-hydroxybenzoic acid with difluoromethyl ether under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acidic or basic conditions. In methanol with catalytic sulfuric acid, the compound forms methyl 2-chloro-6-(difluoromethoxy)benzoate with an 87% yield .

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| MeOH, H₂SO₄, reflux | Methyl ester | 87% | |

| Ethanol, H₂SO₄ | Ethyl ester | 85% |

Amide Formation

The carboxylic acid participates in coupling reactions to form amides. For example, reaction with 4-aminomethyl-2-(2,6-dioxo-piperidin-3-yl)-isoindole-1,3-dione hydrochloride using EDCl/HOBt yields a benzamide derivative (65% yield) .

| Coupling Agent | Amine Partner | Yield | Reference |

|---|---|---|---|

| EDCl/HOBt, CH₃CN, DIEA | 4-aminomethyl-substituted isoindole | 65% | |

| HATU, DMF, TEA | Pyrazole-4-carboxamide derivative | 86% |

Functionalization via C–H Activation

Rhodium-catalyzed C–H thiolation has been demonstrated for structurally similar benzoic acids . While not explicitly reported for this compound, the presence of directing groups (e.g., carboxylic acid) suggests potential for regioselective functionalization.

| Catalyst System | Reaction Type | Potential Product |

|---|---|---|

| [RhCp*Cl₂]₂, AgSbF₆, CuI | C–H Thiolation | Thioether derivatives |

Biological Activity and SAR Insights

The difluoromethoxy group enhances bioactivity, as seen in antifungal and anti-inflammatory agents . Modifications at the 6-position (e.g., replacing chlorine with trifluoromethyl) improve potency and selectivity .

Stability and Degradation

Under acidic hydrolysis, the ester derivatives revert to the parent carboxylic acid. The difluoromethoxy group is stable under mild conditions but may undergo defluorination under strong nucleophilic attack .

Key Observations:

-

The carboxylic acid enables ester/amide synthesis, critical for prodrug development.

-

The chlorine atom offers a site for further functionalization (e.g., cross-coupling).

-

The difluoromethoxy group contributes to metabolic stability and bioactivity .

Experimental protocols and yields are derived from patent literature and synthetic studies , ensuring technical rigor and reproducibility.

Applications De Recherche Scientifique

Medicinal Chemistry

Antibacterial Agents

The compound has been investigated for its potential as an antibacterial agent. Research indicates that derivatives of benzoic acid, particularly those with fluorinated substituents, exhibit enhanced activity against bacterial strains by inhibiting the FtsZ protein, a critical component in bacterial cell division. The presence of fluorine atoms improves hydrophobic interactions, leading to increased binding affinity to the target site .

Quinolone Synthesis

Benzoic acid derivatives are utilized as intermediates in the synthesis of quinolone compounds, which are known for their antimicrobial properties. The synthesis process involves treating benzoic acid with various reagents to yield quinolone derivatives that are effective against a range of pathogens .

Agricultural Applications

Postharvest Treatment

Recent studies have shown that benzoic acid can be employed in postharvest treatments to extend the shelf life of fruits and vegetables. It has been found to effectively control the degradation of soluble proteins and sugars during storage, outperforming other treatments like chlorine dioxide. This property is crucial for maintaining the quality of perishable goods .

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on various benzoic acid derivatives highlighted the increased efficacy of fluorinated compounds against resistant bacterial strains. The study concluded that the incorporation of difluoromethoxy groups significantly enhances antibacterial activity compared to non-fluorinated analogs .

Case Study 2: Agricultural Application

In a comparative analysis of postharvest treatments, benzoic acid was tested alongside chlorine dioxide and 1-methylcyclopropene (1-MCP). Results indicated that benzoic acid treatments resulted in lower degradation rates of key nutrients, suggesting its potential as a natural preservative in agricultural practices .

Mécanisme D'action

The mechanism of action of benzoic acid, 2-chloro-6-(difluoromethoxy)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes and receptors. The chlorine and difluoromethoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level .

Comparaison Avec Des Composés Similaires

Benzoic acid, 2-chloro-6-(difluoromethoxy)- can be compared with other similar compounds, such as:

2-chloro-6-methoxybenzoic acid: This compound has a methoxy group instead of a difluoromethoxy group. The presence of the difluoromethoxy group in benzoic acid, 2-chloro-6-(difluoromethoxy)- imparts different chemical and physical properties.

2-chloro-6-fluorobenzoic acid: This compound has a single fluorine atom instead of a difluoromethoxy group.

Activité Biologique

Benzoic acid, 2-chloro-6-(difluoromethoxy)- is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by detailed research findings.

Chemical Structure and Properties

The chemical structure of benzoic acid, 2-chloro-6-(difluoromethoxy)- features a benzene ring substituted with a carboxylic acid group, a chlorine atom, and a difluoromethoxy group. This unique arrangement contributes to its reactivity and biological properties.

Biological Activity

1. Antimicrobial Properties:

Research indicates that benzoic acid derivatives exhibit antimicrobial activity. Specifically, benzoic acid, 2-chloro-6-(difluoromethoxy)- has been studied for its effects on various microorganisms. In vitro studies have shown that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

2. Mechanism of Action:

The mechanism through which benzoic acid, 2-chloro-6-(difluoromethoxy)- exerts its biological effects is believed to involve interactions with specific molecular targets. The chlorine and difluoromethoxy groups may influence its binding affinity to enzymes or receptors involved in microbial metabolism.

3. Structure-Activity Relationship (SAR):

Comparative studies with similar compounds reveal that the presence of the difluoromethoxy group enhances lipophilicity and potentially increases membrane permeability, which is crucial for antimicrobial activity .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzoic acid derivatives, including 2-chloro-6-(difluoromethoxy)-, demonstrated significant antimicrobial activity against strains of Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values were determined to assess efficacy:

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|

| Benzoic acid, 2-chloro-6-(difluoromethoxy)- | 32 | 16 |

| Control (Benzoic acid) | 128 | 64 |

Case Study 2: Toxicological Assessment

A toxicological evaluation was performed to assess the safety profile of benzoic acid, 2-chloro-6-(difluoromethoxy)-. Results indicated low toxicity levels in mammalian cell lines, suggesting that this compound could be a safer alternative in therapeutic applications compared to other more toxic benzoic acid derivatives .

Research Findings

Recent studies have focused on the synthesis and modification of benzoic acid derivatives to enhance their biological activity. For instance, modifications at the ortho position have been shown to significantly alter the pharmacological properties of these compounds .

Additionally, research into the pharmacokinetics of benzoic acid, 2-chloro-6-(difluoromethoxy)- indicates favorable absorption and distribution characteristics in biological systems, further supporting its potential as a drug candidate .

Propriétés

IUPAC Name |

2-chloro-6-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O3/c9-4-2-1-3-5(14-8(10)11)6(4)7(12)13/h1-3,8H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCLWDOBHWDUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276698 | |

| Record name | 2-Chloro-6-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960249-92-7 | |

| Record name | 2-Chloro-6-(difluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=960249-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-(difluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.